1-(2-Chlorophenyl)-2-iodoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-iodoethan-1-ol is an organic compound that belongs to the class of halogenated alcohols It features a chlorophenyl group and an iodine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-iodoethan-1-ol typically involves the reaction of 2-chlorophenylacetic acid with iodine and a reducing agent. One common method includes the following steps:
Formation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Iodination: The 2-chlorophenylacetic acid is then reacted with iodine in the presence of a reducing agent such as sodium bisulfite to form 2-chlorophenyl-2-iodoethane.
Hydroxylation: The final step involves the hydroxylation of 2-chlorophenyl-2-iodoethane to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-chlorophenyl-2-iodoethanone.
Reduction: Formation of 2-chlorophenylethanol.
Substitution: Formation of 2-chlorophenyl-2-azidoethanol or 2-chlorophenyl-2-thioethanol.
Scientific Research Applications
1-(2-Chlorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoethanol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
1-(2-Chlorophenyl)-2-iodoethan-1-ol is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation allows for selective reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H8ClIO |
---|---|
Molecular Weight |
282.50 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2 |
InChI Key |
LLEGSKKSNKZUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CI)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.